molecular formula C22H22N2O2 B10904847 N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-(morpholin-4-yl)aniline

N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-(morpholin-4-yl)aniline

Cat. No.: B10904847
M. Wt: 346.4 g/mol
InChI Key: BTAWTVFWLMFLHR-UHFFFAOYSA-N
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Description

N-[(E)-1-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]-N-(4-MORPHOLINOPHENYL)AMINE is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthyl group, a methoxy group, and a morpholinophenyl group, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]-N-(4-MORPHOLINOPHENYL)AMINE typically involves the condensation reaction between 2-methoxy-1-naphthaldehyde and 4-morpholinophenylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as column chromatography, may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]-N-(4-MORPHOLINOPHENYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding naphthoquinones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[(E)-1-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]-N-(4-MORPHOLINOPHENYL)AMINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-[(E)-1-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]-N-(4-MORPHOLINOPHENYL)AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]-N-(4-NITROPHENYL)AMINE
  • N-[(E)-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]-N-(4-METHYLPHENYL)AMINE
  • N-[(E)-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]-N-(4-METHOXYPHENYL)AMINE

Uniqueness

N-[(E)-1-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]-N-(4-MORPHOLINOPHENYL)AMINE is unique due to the presence of the morpholinophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Properties

Molecular Formula

C22H22N2O2

Molecular Weight

346.4 g/mol

IUPAC Name

1-(2-methoxynaphthalen-1-yl)-N-(4-morpholin-4-ylphenyl)methanimine

InChI

InChI=1S/C22H22N2O2/c1-25-22-11-6-17-4-2-3-5-20(17)21(22)16-23-18-7-9-19(10-8-18)24-12-14-26-15-13-24/h2-11,16H,12-15H2,1H3

InChI Key

BTAWTVFWLMFLHR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=NC3=CC=C(C=C3)N4CCOCC4

Origin of Product

United States

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